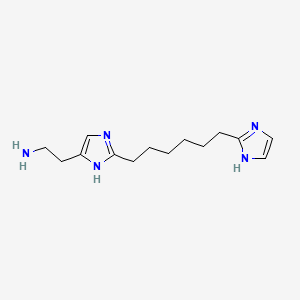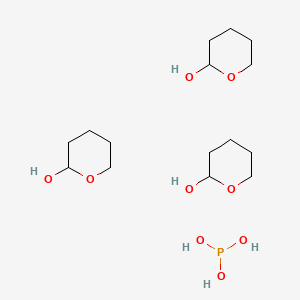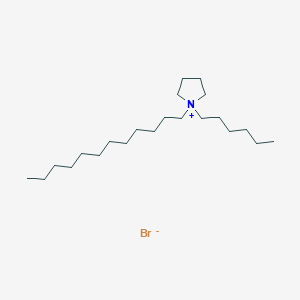
1-Dodecyl-1-hexylpyrrolidin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecyl-1-hexylpyrrolidin-1-ium bromide is a quaternary ammonium compound with the molecular formula C22H46BrN. It is known for its surfactant properties and is used in various industrial and research applications. The compound consists of a pyrrolidinium ring substituted with a dodecyl and a hexyl group, and a bromide anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-1-hexylpyrrolidin-1-ium bromide typically involves the quaternization of pyrrolidine with dodecyl bromide and hexyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of high-purity starting materials and controlled reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Dodecyl-1-hexylpyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, iodide, or sulfate.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complexation Reactions: It can form complexes with metal ions, which can be used in catalysis or material science applications.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Involve the use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Complexation Reactions: Often performed in the presence of metal salts and under controlled pH conditions.
Major Products:
Substitution Products: Various quaternary ammonium salts with different anions.
Oxidation and Reduction Products: Depending on the specific reaction, the products can vary widely.
Scientific Research Applications
1-Dodecyl-1-hexylpyrrolidin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-Dodecyl-1-hexylpyrrolidin-1-ium bromide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with biological membranes and other hydrophobic surfaces. This interaction can disrupt membrane integrity, leading to cell lysis or enhanced permeability. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane destabilization and solubilization.
Comparison with Similar Compounds
- 1-Dodecylpyridinium bromide
- 1-Hexylpyridinium bromide
- 1-Dodecyl-3-methylimidazolium bromide
Comparison: 1-Dodecyl-1-hexylpyrrolidin-1-ium bromide is unique due to its dual long alkyl chains, which enhance its surfactant properties compared to compounds with a single long alkyl chain. This dual-chain structure provides better interaction with hydrophobic surfaces and improved solubilization capabilities. Additionally, the pyrrolidinium ring offers a different steric and electronic environment compared to pyridinium or imidazolium rings, leading to distinct chemical and physical properties.
Properties
CAS No. |
106182-97-2 |
|---|---|
Molecular Formula |
C22H46BrN |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-dodecyl-1-hexylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C22H46N.BrH/c1-3-5-7-9-10-11-12-13-14-16-20-23(21-17-18-22-23)19-15-8-6-4-2;/h3-22H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FBWZYLJRLFQKDI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1(CCCC1)CCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


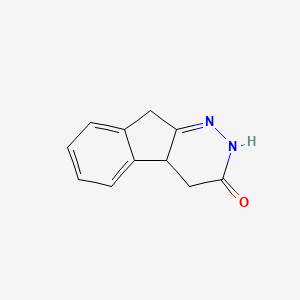
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
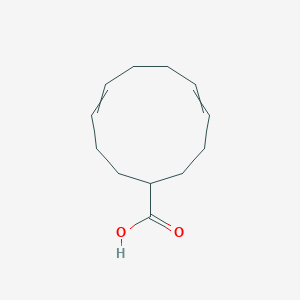
![2,2'-Methylenebis[5-(chloromethyl)thiophene]](/img/structure/B14340203.png)
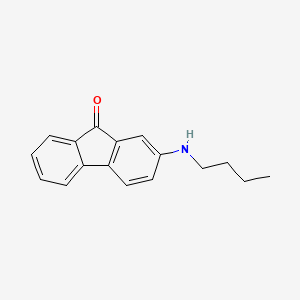
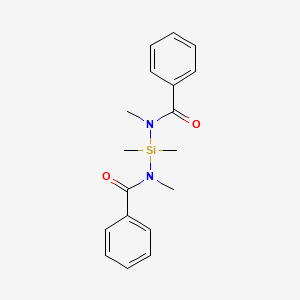

![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)
![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)


